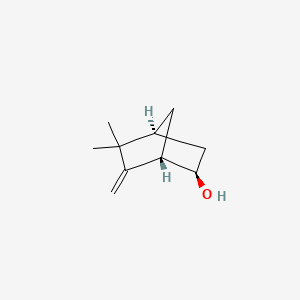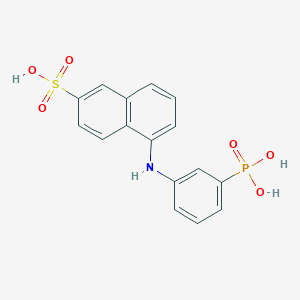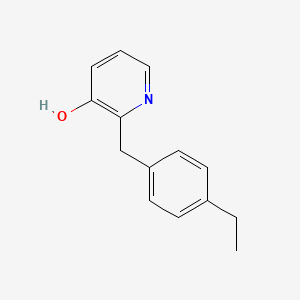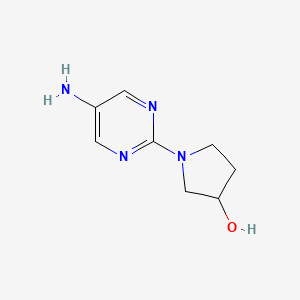![molecular formula C14H17FO3 B8506901 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
概要
説明
8-(3-Fluorophenyl)-1,4-dioxaspiro[45]decan-8-ol is a synthetic organic compound characterized by a spirocyclic structure with a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 3-fluorophenyl derivatives with spirocyclic intermediates. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and interactions with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity to these targets, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 8-[4-(4-Fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone
- Fluspirilene
Uniqueness
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific spirocyclic structure combined with a fluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biological targets, which may not be present in similar compounds.
特性
分子式 |
C14H17FO3 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H17FO3/c15-12-3-1-2-11(10-12)13(16)4-6-14(7-5-13)17-8-9-18-14/h1-3,10,16H,4-9H2 |
InChIキー |
LOAQYUKYUAVPRD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(C3=CC(=CC=C3)F)O)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid,4-[3-(acetylamino)phenoxy]-3-(aminosulfonyl)-5-(butylamino)-](/img/structure/B8506841.png)
![Methyl 2-fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate](/img/structure/B8506848.png)
![7-Chloro-2-methyl-5-phenyl-5H-[1,2,4]triazolo[5,1-a]isoindol-5-amine](/img/structure/B8506854.png)


![tert-Butyl(1S)-1-[(dimethylamino)carbonyl]-2-methylpropylcarbamate](/img/structure/B8506888.png)
![N~1~-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}benzene-1,2-diamine](/img/structure/B8506906.png)

![1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B8506920.png)


